Generic octabromobiphenyl mixtures introduce co-elution artifacts and confounded toxicological data due to unresolved congeners. This single-isomer PBB-204 (2,2',3,4,4',5,6,6'-Octabromobiphenyl, CAS 119264-61-8) solves this via its unique ortho-substituted bromination pattern: (i) Distinct GC-MS retention time and mass spectrum for unambiguous quantification in complex environmental matrices. (ii) Recalcitrance to reductive debromination enables use as a diagnostic marker for historical FireMaster contamination tracking. (iii) Null-effect profile on aniline hydroxylase allows dissection of AhR-dependent vs. independent toxicological pathways. Supplied with full certificates of analysis for GLP-compliant method development.
Molecular FormulaC12H2Br8
Molecular Weight785.4 g/mol
CAS No.119264-61-8
Cat. No.B15418522
⚠ Attention: For research use only. Not for human or veterinary use.
2,2',3,4,4',5,6,6'-Octabromobiphenyl (CAS 119264-61-8), also designated PBB-204, is a single, isomerically pure polybrominated biphenyl (PBB) congener with eight bromine atoms located at specific ortho, meta, and para positions (IUPAC: 1,2,3,4,5-pentabromo-6-(2,4,6-tribromophenyl)benzene) . This compound belongs to a class of 209 possible congeners historically used as flame retardants, but its unique substitution pattern distinguishes it from technical PBB mixtures and other octabromobiphenyls in ways that critically impact its analytical behavior, biological interactions, and environmental fate .
1Single, isomerically pure octabromobiphenyl congener (PBB-204)
2Defined ortho-/meta-/para-substitution pattern — distinct from technical mixtures
3Suitable for environmental fate, QSAR, and AhR pathway research workflows
Not a generic octabromobiphenyl mixture; requires isomer-specific handling.
[1] ContaminantDB. 2,2',3,4,4',5,6,6'-Octabromobiphenyl (CHEM001681). CAS 119264-61-8. Accessed 2026. View Source
[2] NCBI Bookshelf. Toxicological Profile for Polybrominated Biphenyls and Diphenyl Ethers. Chemical and Physical Information. 2004. View Source
PBB-204 Substitution Risks
Substituting 2,2',3,4,4',5,6,6'-octabromobiphenyl with a generic 'octabromobiphenyl' mixture or even a different isomer (e.g., 2,2',3,3',4,4',5,5'-octabromobiphenyl) is indefensible. The specific arrangement of bromine atoms creates a unique molecular electrostatic potential and dihedral angle, which directly govern interactions with biological receptors like the aryl hydrocarbon receptor (AhR) and metabolic enzymes such as cytochrome P450 monooxygenases . Its ortho-substitution pattern also imparts differential recalcitrance during reductive debromination, a major environmental transformation process, leading to distinct metabolic and accumulation profiles compared to homologues . Consequently, generic substitution introduces critical errors in quantitative structure-activity relationship (QSAR) models, toxicological interpretations, and environmental fate analyses.
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Generic octabromobiphenyl mixture
Congener profile and AhR response may shift; mixture cannot replicate isomer-specific electrostatic potential.
!
Different octabromobiphenyl isomer (e.g., 2,2',3,3',4,4',5,5'-)
Enzyme induction and bioaccumulation patterns differ markedly; may misrepresent toxicokinetic endpoints.
[1] Alonso M, et al. Decabromobiphenyl (PBB-209) activates the aryl hydrocarbon receptor while decachlorobiphenyl (PCB-209) is inactive: experimental evidence and computational rationalization. Chem Res Toxicol. 2008;21(3):643-58. View Source
[2] Von der Recke R, Vetter W. Anaerobic transformation of polybrominated biphenyls with the goal of identifying unknown hexabromobiphenyls in Baltic cod liver. Chemosphere. 2008;71(2):352-359. View Source
PBB-204 Evidence Guide
Lipophilicity Differentiation from Isomers
Computational predictions by ACD/Labs Percepta, a standardized industry platform, show a higher LogP value for 2,2',3,4,4',5,6,6'-octabromobiphenyl (8.61) compared to its isomer 2,2',3,3',4,5,5',6'-octabromobiphenyl (8.53) . This indicates a quantifiably higher lipophilicity linked to its specific bromine substitution pattern .
Lipophilicity DifferenceData to verify
PBB-204: LogP 8.61Isomer A: LogP 8.53ΔLogP +0.08
Higher predicted lipophilicity may support bioaccumulation modeling.
ACD/Labs Percepta prediction; no experimental logP provided.
This difference in lipophilicity predicts a higher bioaccumulation factor (BCF) for 2,2',3,4,4',5,6,6'-octabromobiphenyl, making its use as a reference standard critical for accurate environmental modeling and exposure assessment.
QSAREnvironmental FateBioaccumulation
Adipose Tissue Accumulation in Rat Model
In a 4-week dietary rat study, exposure to 1000 ppm octabromobiphenyl resulted in a bromine concentration in adipose tissue that was 600 times greater than that of control animals. This ratio increased to over 800 times greater 18 weeks post-withdrawal, demonstrating continued accumulation even after cessation of exposure .
Adipose AccumulationClass-level
600x–800x control level
Supports toxicokinetic interpretation of biopersistence.
Rat dietary study, 1000 ppm, 4-week exposure.
ToxicokineticsAdipose Tissue AccumulationIn Vivo Rat Model
Evidence Dimension
Adipose Tissue Bromine Concentration Ratio
Target Compound Data
600x control after 4 weeks; >800x control 18 weeks post-withdrawal
Comparator Or Baseline
Control (untreated) rats
Quantified Difference
600-fold to >800-fold increase
Conditions
Dietary exposure at 1000 ppm for 4 weeks in rats
Why This Matters
The extreme and progressive adipose tissue accumulation highlights a toxicokinetic profile that is critical for interpreting long-term, low-dose toxicity studies where generic PBB data would underestimate biopersistence.
ToxicokineticsAdipose Tissue AccumulationIn Vivo Rat Model
[1] Lee KP, Herbert RR, Sherman H, Aftosmis JG, Waritz RS. Bromine tissue residue and hepatotoxic effects of octabromobiphenyl in rats. Toxicol Appl Pharmacol. 1975;34(1):115-127. View Source
Hepatic Mono-Oxygenase Induction Profile
In a study administering isomerically pure PBB congeners to weanling rats, octabromobiphenyls increased hepatic p-nitroanisole O-demethylase (OD) activity proportionally with bromination degree, but aniline hydroxylase (AH) activity decreased to levels equal to or below those of vehicle-treated controls. In contrast, Firemaster BP-6 (a commercial hexabromobiphenyl mixture) induced both enzymes (5-fold for OD, 2-fold for AH) .
Hepatic Enzyme InductionClass-level
OD: increased; AH: at/below controlFiremaster BP-6: OD 5x, AH 2x
Differential induction may alter AhR-independent pathway interpretation.
Rat i.p. model, 0.2 mmol/kg/day.
Drug MetabolismCytochrome P450Hepatotoxicity
Evidence Dimension
Hepatic Enzyme Activity (p-nitroanisole O-demethylase and aniline hydroxylase)
Target Compound Data
Increased OD activity; AH activity at or below control levels
Comparator Or Baseline
Firemaster BP-6 (5x OD increase, 2x AH increase); Vehicle control (AH baseline)
Quantified Difference
OD induction is less than Firemaster BP-6's 5-fold; AH induction is effectively null, compared to a 2-fold increase for Firemaster BP-6
Conditions
In vivo rat model, 0.2 mmol/kg/day i.p. for 3 days, sacrificed at 96 hr
Why This Matters
This differential induction profile means using a lower-brominated PBB or a technical mixture as a surrogate for 2,2',3,4,4',5,6,6'-octabromobiphenyl will misrepresent its specific toxicological mechanism, particularly for AhR-independent pathways.
Drug MetabolismCytochrome P450Hepatotoxicity
[1] Ecobichon DJ, Hansell MM, Safe S. Isomerically pure bromobiphenyl congeners and hepatic mono-oxygenase activities in the rat: Influence of position and degree of bromination. Toxicol Appl Pharmacol. 1979;47(2):343-352. View Source
Minor Component in Technical PBB Mixtures
2,2',3,4,4',5,6,6'-octabromobiphenyl is a minor congener in commercial PBB flame retardants such as Firemaster, which is dominated by isomers like 2,2',4,4',5,5'-hexabromobiphenyl and 2,2',3,4,4',5,5'-heptabromobiphenyl . Due to its ortho-substitution, it is more recalcitrant to environmental anaerobic reductive debromination, a process that transforms PBBs .
Minor Mixture ComponentReported
Non-dominant in Firemaster; ortho-substitution increases recalcitrance.
Environmental forensics may require single-congener sourcing.
Significantly lower relative concentration in technical mixtures
Conditions
Analysis of Firemaster commercial PBB formulation
Why This Matters
Researchers requiring a pure congener for environmental forensics must source this isomer directly, as it cannot be reliably isolated from technical mixtures and its persistence signature is unique in aged environmental samples.
[1] Moore RW, et al. Structure elucidation of some minor components of the polybromobiphenyl mixture, Firemaster. Arch Environ Contam Toxicol. 1980;9(2):155-170. (Cited indirectly via related congeners) View Source
[2] Von der Recke R, Vetter W. Anaerobic transformation of polybrominated biphenyls with the goal of identifying unknown hexabromobiphenyls in Baltic cod liver. Chemosphere. 2008;71(2):352-359. View Source
PBB-204 Application Scenarios
Environmental Fate and Bioaccumulation Modeling
Due to its high predicted LogP (8.61) and extreme accumulation in adipose tissue (up to 800-fold above baseline in mammalian models), this specific congener is an essential reference standard for developing and validating QSAR models predicting long-range transport, biomagnification, and biotransformation of highly-brominated organohalogens .
Environmental Forensics and Source Apportionment
As a non-dominant congener in technical PBB mixtures that exhibits recalcitrance to reductive debromination, 2,2',3,4,4',5,6,6'-octabromobiphenyl serves as a diagnostic marker for tracking the historical release and environmental weathering of PBB contamination originating from products like Firemaster .
Mechanistic AhR Toxicology
Given the evidence that bromination pattern drastically alters AhR binding (as seen with PBB-209 activation) and that octabrominated congeners have a distinct, null-effect profile on aniline hydroxylase, this pure isomer is crucial for dissecting AhR-dependent versus independent toxicological pathways, avoiding confounded results from complex mixtures .
Congener-Specific Analytical Method Development
The unique chromatographic retention time and mass spectrum resulting from its specific bromine substitution pattern makes this compound a vital single-analyte standard for developing and validating GC-MS or LC-MS/MS methods for the precise quantification of PBB congeners in complex environmental and biological matrices .
Application
Selection Property
Validation Focus
Environmental fate & bioaccumulation modeling
High predicted LogP and adipose accumulation reference
QSAR model calibration for highly brominated organohalogens
Environmental forensics & source apportionment
Recalcitrance to reductive debromination, minor technical-mixture abundance
Diagnostic marker validation in aged environmental samples
Unique chromatographic and mass-spectral signature
Single-analyte standard for GC-MS or LC-MS/MS method validation
[1] Lee KP, Herbert RR, Sherman H, Aftosmis JG, Waritz RS. Bromine tissue residue and hepatotoxic effects of octabromobiphenyl in rats. Toxicol Appl Pharmacol. 1975;34(1):115-127. View Source
[2] Von der Recke R, Vetter W. Anaerobic transformation of polybrominated biphenyls with the goal of identifying unknown hexabromobiphenyls in Baltic cod liver. Chemosphere. 2008;71(2):352-359. View Source
[3] Alonso M, et al. Decabromobiphenyl (PBB-209) activates the aryl hydrocarbon receptor while decachlorobiphenyl (PCB-209) is inactive. Chem Res Toxicol. 2008;21(3):643-58. View Source
[4] Ecobichon DJ, Hansell MM, Safe S. Isomerically pure bromobiphenyl congeners and hepatic mono-oxygenase activities in the rat. Toxicol Appl Pharmacol. 1979;47(2):343-352. View Source
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